
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
Overview
Description
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one is a heterocyclic organic compound with a pyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one typically involves the chloromethylation of 5-hydroxy-4H-pyran-4-one. This can be achieved using reagents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride . The reaction conditions usually require an acidic environment to facilitate the chloromethylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and precise control of temperature and pH to maintain the efficiency of the chloromethylation reaction.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 2-(Chloromethyl)-5-oxo-4H-pyran-4-one.
Reduction: Formation of 2-(Methyl)-5-hydroxy-4H-pyran-4-one.
Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one typically involves chloromethylation of 5-hydroxy-4H-pyran-4-one using reagents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. This process can be optimized for industrial production to ensure high yield and purity .
Types of Reactions
The compound can undergo several types of chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to form a ketone or aldehyde.
- Reduction : The chloromethyl group can be reduced to a methyl group.
- Substitution : The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
Chemistry
In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic substitution reactions allows chemists to create various derivatives that may exhibit enhanced properties or functionalities.
Biology
Recent studies have investigated the biological activities of this compound, particularly its antimicrobial and anticancer properties. Research indicates that chlorokojic acid exhibits significant antimicrobial effects against various bacteria and fungi. For instance, minimum inhibitory concentration (MIC) values have shown strong activity against Gram-negative bacteria such as Escherichia coli and Mycobacterium tuberculosis:
Microorganism | MIC (µg/mL) |
---|---|
Escherichia coli | 8–16 |
Staphylococcus aureus | 4–16 |
Candida albicans | 8–32 |
Mycobacterium tuberculosis | 4–32 |
These findings suggest that chlorokojic acid could be a promising candidate for developing new antimicrobial agents .
Medicine
Due to its structural characteristics, this compound has been explored for potential applications in drug development. Its unique reactivity may allow it to interact with various biological targets, leading to modifications in biochemical pathways that could be harnessed for therapeutic purposes .
Case Studies
- Antimicrobial Activity : A study demonstrated the effectiveness of chlorokojic acid against several pathogenic microorganisms, highlighting its potential as a new class of antimicrobial agents.
- Reactions with Secondary Amines : Research documented the reaction of this compound with secondary amines, leading to the formation of various aminomethyl derivatives. This reaction showcased the compound's versatility in generating new chemical entities that may possess distinct biological activities .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4H-pyran-4-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
5-Hydroxy-4H-pyran-4-one: Lacks the chloromethyl group, which may limit its applications in certain chemical reactions.
Uniqueness
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one is unique due to the presence of both the chloromethyl and hydroxyl groups, which provide a combination of reactivity and potential biological activity not found in similar compounds. This makes it a valuable compound for various applications in research and industry.
Biological Activity
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, also known as chlorokojic acid, is a derivative of kojic acid, which is a naturally occurring compound produced by various fungi. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyran ring with a hydroxymethyl and a chloromethyl group. This unique configuration contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacteria and fungi using the broth microdilution method. The minimum inhibitory concentration (MIC) values revealed that this compound demonstrates stronger activity against Gram-negative bacteria compared to Gram-positive strains.
Microorganism | MIC (µg/mL) |
---|---|
Escherichia coli | 8–16 |
Staphylococcus aureus | 4–16 |
Candida albicans | 8–32 |
Mycobacterium tuberculosis | 4–32 |
These findings suggest that chlorokojic acid could be a promising candidate for developing new antimicrobial agents .
Antifungal Activity
The antifungal properties of this compound have also been documented. The compound showed potent activity against several fungal strains, with MIC values indicating its efficacy in inhibiting fungal growth .
Antitubercular Activity
In addition to its antibacterial and antifungal effects, this compound has been studied for its antitubercular activities. The Resazurin microplate assay demonstrated that it possesses significant inhibitory effects against Mycobacterium tuberculosis and M. avium, with MIC values ranging from 4 to 32 µg/mL .
The mechanism underlying the biological activities of this compound is believed to involve the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to modifications in protein structures and functions, thereby affecting various biochemical pathways . The chelating ability of this compound also contributes to its antimicrobial properties by sequestering essential metal ions required for microbial growth .
Case Studies
Several case studies highlight the potential applications of chlorokojic acid derivatives in drug development:
- Anticonvulsant Properties : In vivo studies have shown that derivatives of chlorokojic acid exhibit anticonvulsant activities in models of induced seizures, suggesting their potential as therapeutic agents for epilepsy .
- Cancer Research : Preliminary investigations into the anticancer properties of this compound indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells, although further research is needed to elucidate these effects fully .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, and how are reaction conditions optimized to improve yield?
- The compound is synthesized via nucleophilic substitution or halogenation of kojic acid derivatives. For example, describes its use as a precursor in reactions with heterocyclic thiols, where temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol/water mixtures) are critical for regioselectivity. Optimization involves monitoring reaction progress via TLC and adjusting pH to stabilize intermediates. Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How is the structural integrity of this compound validated during synthesis?
- Characterization relies on spectroscopic techniques:
- 1H/13C NMR : Peaks at δ ~6.3 ppm (pyranone ring proton) and δ ~4.5 ppm (chloromethyl group) confirm substitution patterns.
- IR : A broad O–H stretch (~3200 cm⁻¹) and carbonyl absorption (~1650 cm⁻¹) verify functional groups.
- Mass spectrometry : Molecular ion [M+H]+ at m/z 176.0 aligns with the molecular formula C₆H₅ClO₃ .
Q. What stability challenges arise during storage of this compound, and how are they mitigated?
- The chloromethyl group is prone to hydrolysis under humid conditions, forming kojic acid. Stability studies (e.g., accelerated degradation at 40°C/75% RH) suggest storage in anhydrous environments (desiccators with silica gel) and inert atmospheres (argon). QSPR models from predict hydrolytic susceptibility based on substituent electronegativity, guiding formulation adjustments .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of derivatives of this compound?
- Molecular docking (e.g., AutoDock Vina) and MD simulations identify interactions with targets like DNA gyrase or kinases. highlights in silico ADMET profiling to prioritize derivatives with low toxicity (e.g., Ames test predictions) and high bioavailability (logP < 3). Pharmacophore models emphasize the chloromethyl group’s role in binding pocket penetration .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
- Discrepancies in IC₅₀ values (e.g., antitumor vs. antimicrobial assays) often stem from assay conditions (e.g., cell line variability, pH-dependent solubility). Meta-analysis of dose-response curves and standardization using controls like cisplatin (for cytotoxicity) or ciprofloxacin (for antimicrobials) improve reproducibility. emphasizes validating enzyme inhibition (e.g., MICROBRADTHERM for ATPase activity) alongside cellular assays .
Q. How are reaction mechanisms elucidated for nucleophilic substitutions involving the chloromethyl group?
- Isotopic labeling (e.g., ¹⁸O in hydrolysis studies) and kinetic analysis (Eyring plots) differentiate SN1 vs. SN2 pathways. For instance, observed first-order kinetics in aqueous ethanol, suggesting an SN1 mechanism with a carbocation intermediate. Computational studies (DFT) further map transition states and charge distribution .
Q. What advanced techniques characterize the compound’s interaction with metal ions in chelation studies?
- X-ray crystallography : Resolves coordination geometry (e.g., octahedral complexes with Fe³⁺).
- EPR spectroscopy : Detects paramagnetic metal centers (e.g., Cu²⁺ binding at the hydroxyl and carbonyl groups).
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (ΔG, ΔH) and stoichiometry .
Q. Methodological Tables
Table 1: Key Stability Parameters from QSPR Models ()
Derivative Structure | logS (Solubility) | Predicted Hydrolytic Half-Life (h) |
---|---|---|
5-Hydroxy-2-methyl-4H-pyran-4-one | 6.32 | 48 |
This compound | 5.97 | 24 |
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | 6.06 | >72 |
Table 2: Optimized Reaction Conditions for Derivative Synthesis ()
Reaction Partner | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
2-Thioxonicotinonitrile | Ethanol/H₂O (3:1) | 70 | 82 |
2-Thioxo-1,2-dihydroquinoxaline | DMF | 80 | 75 |
Properties
IUPAC Name |
2-(chloromethyl)-5-hydroxypyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3/c7-2-4-1-5(8)6(9)3-10-4/h1,3,9H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVIQCQIJLDTEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064741 | |
Record name | 4H-Pyran-4-one, 2-(chloromethyl)-5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7559-81-1 | |
Record name | Chlorokojic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7559-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorokojic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007559811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorokojic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298537 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorokojic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10216 | |
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Record name | 4H-Pyran-4-one, 2-(chloromethyl)-5-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4H-Pyran-4-one, 2-(chloromethyl)-5-hydroxy- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | CHLOROKOJIC ACID | |
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Retrosynthesis Analysis
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